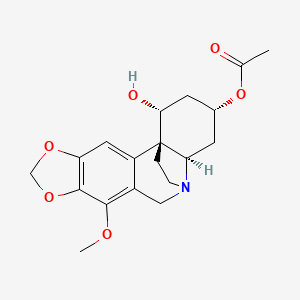
Ciproquazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of ciproquazone involves synthetic routes that typically include the use of various reagents and solvents. One common method involves the reaction of specific starting materials under controlled conditions to yield the desired product. The industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ciproquazone undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ciproquazone has a wide range of scientific research applications. In chemistry, it is used as a model compound to study various reaction mechanisms and pathways. In biology, it is used to investigate its effects on different biological systems and its potential therapeutic applications. In medicine, this compound is studied for its analgesic properties and its potential use in treating various pain-related conditions. In industry, it is used in the development of new pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of ciproquazone involves its interaction with specific molecular targets and pathways in the body. It exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved in its mechanism of action are still being studied .
Comparison with Similar Compounds
Ciproquazone can be compared with other similar compounds, such as proquazone and ciprofloxacin. While all these compounds have analgesic properties, this compound is unique in its specific molecular structure and its particular therapeutic applications. Proquazone and ciprofloxacin have different molecular targets and mechanisms of action, highlighting the uniqueness of this compound .
Properties
CAS No. |
33453-23-5 |
|---|---|
Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-6-methoxy-4-phenylquinazolin-2-one |
InChI |
InChI=1S/C19H18N2O2/c1-23-15-9-10-17-16(11-15)18(14-5-3-2-4-6-14)20-19(22)21(17)12-13-7-8-13/h2-6,9-11,13H,7-8,12H2,1H3 |
InChI Key |
VAFNJIFAZJWWNI-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N(C(=O)N=C2C3=CC=CC=C3)CC4CC4 |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=O)N=C2C3=CC=CC=C3)CC4CC4 |
Key on ui other cas no. |
33453-23-5 |
Synonyms |
1-cyclopropylmethyl-4-phenyl-6-methoxy-2(1H)-quinazolinone SL 573 SL-573 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














